molecular formula C17H21NO4 B13057084 Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13057084
M. Wt: 303.35 g/mol
InChI Key: FIQIFVVEPZKZFS-UHFFFAOYSA-N
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Description

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique bicyclic structure, where two rings are connected through a single carbon atom. The presence of both oxygen and nitrogen atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzyl 4-carboxyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate.

    Reduction: Benzyl 4-hydroxyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its ability to interact with biological membranes and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: A simpler spiro compound without the benzyl and formyl groups.

    2,8-diazaspiro[4.5]decane: Contains two nitrogen atoms in the spiro structure.

    2-oxa-7-azaspiro[4.4]nonane: A related spiro compound with a different ring size.

Uniqueness

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the benzyl and formyl groups, which provide additional sites for chemical modification and potential biological activity. The combination of oxygen and nitrogen atoms in the spiro structure also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c19-11-15-10-18(13-17(15)6-8-21-9-7-17)16(20)22-12-14-4-2-1-3-5-14/h1-5,11,15H,6-10,12-13H2

InChI Key

FIQIFVVEPZKZFS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(CC2C=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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